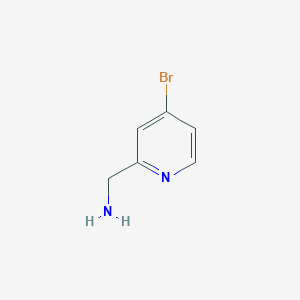

(4-Bromopyridin-2-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIMDWQEXYZSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677204 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-50-9 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromopyridin-2-YL)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Bromopyridin-2-YL)methanamine

Abstract

This compound is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development.[1] Its unique trifunctional structure, featuring a pyridine core, a reactive bromine atom at the 4-position, and a nucleophilic aminomethyl group at the 2-position, allows for versatile and targeted derivatization. This makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, focusing on the reduction of the key intermediate, 4-bromo-2-cyanopyridine. We will explore two primary reductive methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LAH). This document is intended to serve as an exhaustive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to guide laboratory-scale and scale-up synthesis.

Introduction: Strategic Importance of the Target Compound

The strategic selection of intermediates is a cornerstone of efficient chemical manufacturing, directly influencing process yields, cost-effectiveness, and final product quality. This compound (CAS No: 865156-50-9) stands out as a strategic component due to its inherent reactivity profile.[1][2] The bromine atom facilitates a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental for constructing complex molecular architectures.[3] Concurrently, the primary amine functionality provides a reactive site for amidation, alkylation, and other derivatizations, enabling the introduction of diverse functional groups to modulate the physicochemical and biological properties of the target molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its primary precursor is presented below for reference.

| Property | This compound | 4-Bromo-2-cyanopyridine |

| CAS Number | 865156-50-9[2] | 180379-99-9 |

| Molecular Formula | C₆H₇BrN₂ | C₆H₃BrN₂[4] |

| Molecular Weight | 187.04 g/mol | 183.01 g/mol [4] |

| Appearance | Not specified (typically an oil or low-melting solid) | Solid[4] |

| MDL Number | MFCD07374903[2] | MFCD04065805[4] |

Core Synthetic Pathway: Reduction of 4-Bromo-2-cyanopyridine

The most direct and industrially viable route to this compound involves the chemical reduction of the nitrile group of 4-bromo-2-cyanopyridine. This precursor provides the correct substitution pattern on the pyridine ring, simplifying the synthesis to a single, high-yielding functional group transformation.

Two principal methods for this reduction are prevalent in organic synthesis: catalytic hydrogenation and reduction using lithium aluminum hydride (LAH). The choice between these methods depends on factors such as available equipment, scale, safety considerations, and desired selectivity.

Caption: Primary synthetic routes to this compound from 4-bromo-2-cyanopyridine.

Pathway A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[5] This method is often preferred for larger-scale synthesis due to its cost-effectiveness and avoidance of stoichiometric, pyrophoric reagents like LAH.

Mechanistic Rationale and Catalyst Selection

The reaction occurs on the surface of a heterogeneous catalyst, typically a platinum group metal like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon.[5][6] The catalyst surface adsorbs and dissociates molecular hydrogen into highly reactive atomic hydrogen.[6] The nitrile is also adsorbed onto the surface, allowing for the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately yielding the primary amine.[7]

-

Palladium on Carbon (Pd/C): This is the most common catalyst for this transformation, offering a good balance of activity, selectivity, and cost.

-

Raney Nickel (Ra-Ni): A cost-effective alternative, though it may require higher pressures and temperatures and can sometimes lead to side reactions.

-

Rhodium/Ruthenium Catalysts: These are highly active and can be used for hydrogenating aromatic rings, but for a simple nitrile reduction, they are often unnecessary and less cost-effective.[6]

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the reduction of a substituted cyanopyridine.

Materials:

-

4-Bromo-2-cyanopyridine

-

Methanol or Ethanol (anhydrous)

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite or another filter aid

Procedure:

-

Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a multi-neck flask equipped for balloon hydrogenation), add 4-bromo-2-cyanopyridine (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst.

-

Solvent Addition: Add anhydrous methanol or ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically ranging from atmospheric pressure using a balloon to 50-100 psi in a pressure vessel).

-

Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by TLC, GC-MS, or by observing hydrogen uptake. Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by distillation or column chromatography if necessary.

Pathway B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective nucleophilic reducing agent capable of reducing a wide variety of polar functional groups, including nitriles and amides, to amines.[8][9][10] Its high reactivity makes it an excellent choice for laboratory-scale synthesis where complete and rapid conversion is desired.

Mechanistic Rationale and Experimental Causality

LAH functions by delivering a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.[8] The reaction proceeds through an intermediate imine-aluminum complex, which is further reduced to the amine.

-

Why LAH? Compared to sodium borohydride (NaBH₄), LAH is significantly more reactive because the Al-H bond is weaker and more polarized than the B-H bond.[10][11] This enhanced reactivity is necessary to reduce the relatively stable nitrile functional group.

-

Anhydrous Conditions are Critical: LAH reacts violently with water and other protic solvents to release hydrogen gas, which is a significant fire and explosion hazard.[8] Therefore, the reaction must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[8]

-

Controlled Quenching: After the reduction is complete, the reaction must be carefully quenched to destroy excess LAH and hydrolyze the aluminum-amine complexes to liberate the final product. A sequential addition of water and aqueous base (e.g., the Fieser workup) is a standard and reliable method to produce a granular, easily filterable aluminum salt precipitate.

Experimental Protocol: LAH Reduction

Caption: Step-by-step workflow for the LAH reduction of 4-bromo-2-cyanopyridine.

Materials:

-

4-Bromo-2-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water (H₂O)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.

-

Reagent Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 4-bromo-2-cyanopyridine (1.0 eq) in a separate portion of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitor by TLC, ensuring consumption of the starting material). The reaction may require gentle heating (reflux) to go to completion.

-

Workup (Fieser Quench): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

-

'x' mL of H₂O

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of H₂O (where 'x' is the number of grams of LAH used). Caution: This process is highly exothermic and releases hydrogen gas.

-

-

Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to afford the crude this compound. The product can be purified by distillation or chromatography if required.

Comparative Analysis and Field Insights

| Feature | Catalytic Hydrogenation | LAH Reduction |

| Scale | Excellent for both lab and industrial scale. | Best suited for lab to pilot-plant scale. |

| Safety | Requires handling of flammable H₂ gas under pressure. Catalysts can be pyrophoric. | Requires handling of highly reactive, pyrophoric LAH. Quenching is highly exothermic. |

| Reagents | Catalytic amount of metal, H₂ gas. | Stoichiometric amounts of LAH. |

| Workup | Simple filtration to remove the catalyst. | Involves a careful, exothermic quench followed by filtration of aluminum salts. |

| Cost | Generally more cost-effective at large scales. | LAH is more expensive than H₂ gas and a catalyst. |

| Selectivity | Can sometimes reduce other functional groups (e.g., dehalogenation). | Highly reactive; may reduce other sensitive groups if present. The C-Br bond is generally stable to LAH. |

Expert Insight: For process development and scale-up, catalytic hydrogenation is the superior choice due to operational simplicity, lower cost of goods, and a more environmentally benign profile. However, for rapid synthesis of small quantities in a research setting, the reliability and high yield of the LAH reduction often make it the preferred method. Care must be taken during catalytic hydrogenation to avoid de-bromination, which can be mitigated by careful catalyst selection and control of reaction conditions.

Conclusion

The synthesis of this compound is most effectively achieved via the reduction of 4-bromo-2-cyanopyridine. Both catalytic hydrogenation and chemical reduction with lithium aluminum hydride represent robust and high-yielding pathways to this valuable intermediate. The selection of a specific methodology should be guided by the desired scale of the synthesis, available equipment, safety infrastructure, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this versatile chemical building block.

References

- Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

- ChemicalBook. (n.d.). 2-Amino-4-bromopyridine synthesis.

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Benchchem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- Apollo Scientific. (n.d.). This compound.

- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.

- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of this compound in Chemical Manufacturing.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-cyanopyridine.

- TCI Chemicals. (n.d.). Hydrogenation Catalysts.

- ChemTalk. (n.d.). Catalytic Hydrogenation.

- ORCA - Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 865156-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo-2-cyanopyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. adichemistry.com [adichemistry.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromopyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring functionalized with a bromine atom and an aminomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and insights for its effective utilization in research and development.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 865156-50-9, possesses a well-defined molecular structure that dictates its chemical behavior and physical properties.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Canonical SMILES | C1=CN=C(C=C1Br)CN | [3] |

| InChI Key | ZIIMDWQEXYZSMZ-UHFFFAOYSA-N | [3] |

| CAS Number | 865156-50-9 | [1] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; Br7 [label="Br", pos="0,-2.4!"]; C8 [label="C", pos="-2.4,1.2!"]; N9 [label="N", pos="-3.6,0.6!"]; H10 [label="H", pos="-1.8,-1.0!"]; H11 [label="H", pos="2.1,-1.0!"]; H12 [label="H", pos="2.1,1.0!"]; H13 [label="H", pos="-2.4,2.1!"]; H14 [label="H", pos="-4.2,1.2!"]; H15 [label="H", pos="-3.6,0!"];

// Bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C4 -- Br7; C2 -- C8; C8 -- N9; C3 -- H10; C5 -- H11; C6 -- H12; C8 -- H13; N9 -- H14; N9 -- H15; }

Caption: Chemical structure of this compound.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While publicly available, detailed interpreted spectra are limited, data from commercial suppliers and spectral prediction tools provide valuable insights.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the aminomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom.

Predicted ¹H NMR Data:

-

Pyridine Ring Protons: Signals for the three aromatic protons are anticipated in the region of δ 7.0-8.5 ppm. The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield, followed by the proton at position 3, and then the proton at position 5.

-

Methylene Protons (-CH₂-): A singlet or a multiplet, depending on the solvent and concentration, is expected for the methylene protons of the aminomethyl group, typically in the range of δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet is characteristic of the amine protons, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature, but generally appearing between δ 1.5-3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, with their chemical shifts dictated by their electronic environment.

Predicted ¹³C NMR Data:

-

C-Br (C4): The carbon atom bonded to the bromine is expected to be significantly deshielded, with a chemical shift in the range of δ 110-125 ppm.

-

C-N (C2 and C6): The carbon atoms adjacent to the ring nitrogen (C2 and C6) will also be downfield, typically in the range of δ 150-160 ppm.

-

Other Aromatic Carbons (C3 and C5): The remaining two carbons of the pyridine ring are expected to resonate between δ 120-140 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is anticipated to appear in the aliphatic region, around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

-

N-H Bending: The N-H bending vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 186 and 188, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragmentation Pathways: Common fragmentation would likely involve the loss of the amino group (M-16), the aminomethyl group (M-30), or the bromine atom (M-79/81).

Physicochemical Properties

| Property | Value | Source/Note |

| Physical State | Not explicitly reported, likely a solid or liquid at room temperature. | Supplier Information |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amine and pyridine nitrogen. | Predicted |

| pKa | Two pKa values are expected: one for the pyridinium ion (acidic) and one for the ammonium ion of the aminomethyl group (basic). The pyridine nitrogen is expected to be less basic than the primary amine due to the electron-withdrawing effect of the bromine atom. Predicted pKa values would likely be in the range of 3-5 for the pyridinium ion and 8-10 for the aminomethylammonium ion. | Predicted |

Reactivity and Stability

The reactivity of this compound is characterized by the interplay of its three key functional components: the pyridine ring, the bromine atom, and the primary amine.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. The nitrogen atom provides a site for protonation or alkylation.

-

Bromine Atom: The bromine atom at the 4-position is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.

-

Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases.

Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with many amines, it may be sensitive to air and light over prolonged periods.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, including its spectroscopic profile, solubility, and reactivity, is paramount for its successful application. This guide has consolidated the available information and provided expert insights to aid researchers in harnessing the full potential of this versatile molecule in the design and synthesis of novel compounds with promising biological activities.

References

-

Cenmed Enterprises. This compound (C007B-048239). [Link]

Sources

(4-Bromopyridin-2-YL)methanamine CAS number 865156-50-9

An In-depth Technical Guide to (4-Bromopyridin-2-YL)methanamine

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by CAS number 865156-50-9, is a strategically important heterocyclic intermediate in modern medicinal and agrochemical research.[1][2] Its structure uniquely combines a pyridine core, a reactive bromine substituent, and a nucleophilic aminomethyl group. This trifecta of functional groups provides a versatile platform for synthetic chemists to construct complex molecular architectures, making it a valuable component in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 865156-50-9 | [1][4] |

| Molecular Formula | C₆H₇BrN₂ | [5] |

| Molecular Weight | 187.04 g/mol | [5] |

| IUPAC Name | (4-bromo-2-pyridinyl)methanamine | [6] |

| SMILES | C1=C(C=NC(=C1)CN)Br | [7] |

| InChIKey | ZIIMDWQEXYZSMZ-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound.

-

Mass Spectrometry (MS) : The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), which is a definitive indicator for the presence of a single bromine atom in the molecule.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands for this molecule would include N-H stretching vibrations for the primary amine and C=N/C=C stretching vibrations characteristic of the pyridine ring.[9]

Synthesis and Manufacturing

While multiple synthetic routes to substituted pyridines exist, a common and logical laboratory-scale approach for preparing this compound involves the chemical reduction of the corresponding nitrile, 4-bromo-2-cyanopyridine. This precursor-based synthesis is a staple in heterocyclic chemistry.

Conceptual Synthesis Workflow

The transformation from a stable nitrile to a primary amine is a fundamental reaction in organic synthesis, typically achieved with powerful hydride-reducing agents.

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Synthesis Protocol

This protocol describes a representative method for the synthesis via nitrile reduction.

Disclaimer: This is a generalized protocol. Researchers must conduct a thorough literature search and risk assessment before proceeding. All work should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

1. Materials and Reagents:

-

4-Bromo-2-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄) or alternative reducing agent (e.g., Raney Nickel with H₂ gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

2. Step-by-Step Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reduction: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Precursor: Dissolve 4-bromo-2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess reducing agent and precipitating aluminum salts.

-

Isolation: Filter the resulting slurry to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable bifunctional building block.[1]

Key Reactive Sites

Caption: Key reaction pathways for this compound.

-

The Bromine Atom: The bromine atom at the C4 position of the pyridine ring is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions.[3] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[3][10] Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the introduction of a wide variety of substituents at this position.[3][10]

-

The Aminomethyl Group: The primary amine is a potent nucleophile and a versatile functional group. It readily undergoes acylation to form amides, alkylation to form secondary or tertiary amines, and can participate in reductive amination with aldehydes and ketones. This allows for the extension of the molecular scaffold from the C2 position.

Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous successful drug molecules.[3] Bromopyridine derivatives like this compound are crucial intermediates for synthesizing APIs targeting a range of diseases.[11] Its application has been noted in the development of therapeutics for cancer and neurological disorders.[10][11][12] The ability to selectively modify two different positions on the molecule allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates for improved efficacy and reduced side effects.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 865156-50-9 should be consulted, data from analogous brominated and aminated pyridines indicate that this compound should be handled with care.

-

General Hazards: Similar compounds are known to cause skin irritation or severe burns and serious eye damage.[13] They can be harmful if swallowed, inhaled, or in contact with skin.[14][15]

-

Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its dual functionality provides a robust platform for creating diverse and complex molecules. For researchers in pharmaceuticals and agrochemicals, a comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to develop next-generation products that can address critical challenges in health and agriculture.

References

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Chemical Manufacturing. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 3-Bromopyridine in Pharmaceutical Synthesis. Available from: [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. Available from: [Link]

-

Xina. This compound CAS NO: 865156-50-9. Available from: [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

Cenmed Enterprises. This compound (C007B-048239). Available from: [Link]

-

PubChem. (4-Bromopyridin-3-YL)methanamine. Available from: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Available from: [Link]

-

NIH National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

-

PubChem. (2-Bromopyridin-4-yl)methanamine. Available from: [Link]

-

NIH National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 865156-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 865156-50-9 [chemicalbook.com]

- 5. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(865156-50-9) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Analysis of (4-Bromopyridin-2-YL)methanamine: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of a Key Synthetic Building Block

Abstract

Introduction: The Significance of (4-Bromopyridin-2-YL)methanamine

This compound (CAS No. 185452-93-1) is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a methanamine group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The primary amine of the methanamine moiety serves as a nucleophile for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. Given its role in the construction of complex molecules, rigorous spectroscopic characterization is essential to ensure the correct isomeric structure and high purity of the starting material, thereby preventing costly downstream failures in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methanamine and amine groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.4 - 8.6 | d | ~5.0 |

| Pyridine H-5 | ~7.4 - 7.6 | dd | ~5.0, ~1.5 |

| Pyridine H-3 | ~7.2 - 7.4 | d | ~1.5 |

| CH₂ (methanamine) | ~3.8 - 4.0 | s | - |

| NH₂ (amine) | ~1.5 - 2.5 | br s | - |

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Due to the presence of bromine, the signal for C-4 will be influenced by the heavy atom effect.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~160 - 165 |

| C-6 (Pyridine) | ~150 - 155 |

| C-4 (Pyridine) | ~130 - 135 |

| C-3 (Pyridine) | ~125 - 130 |

| C-5 (Pyridine) | ~120 - 125 |

| CH₂ (methanamine) | ~45 - 50 |

Expert Insight: The chemical shifts of the pyridine carbons are highly dependent on the positions of the substituents. The carbon attached to the electronegative nitrogen (C-2 and C-6) will be deshielded and appear at a lower field. The carbon bearing the bromine atom (C-4) will also be significantly affected.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch (primary amine) | Medium, often two bands |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H stretch | Medium to Weak |

| ~1600, ~1470, ~1430 | C=C and C=N ring stretching (pyridine) | Medium to Strong |

| ~1050 | C-Br stretch | Medium to Strong |

Trustworthiness of Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 187/189 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 171/173 | [M - NH₂]⁺ | Loss of the amino group. |

| 108 | [M - Br]⁺ | Loss of the bromine atom. |

| 92 | [M - Br - NH₂]⁺ | Subsequent loss of the amino group from the [M - Br]⁺ fragment. |

Authoritative Grounding: The presence of the isotopic cluster for bromine is a definitive indicator of its presence in the molecule. The relative abundance of the M⁺ and M+2 peaks will be approximately equal, which is a characteristic signature for a monobrominated compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

References

Due to the lack of a specific scientific publication detailing the comprehensive spectroscopic data of this compound, this section provides references to general but authoritative sources on the spectroscopic techniques discussed.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to (4-Bromopyridin-2-YL)methanamine: Structural Analogs and Derivatives in Drug Discovery

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of (4-Bromopyridin-2-YL)methanamine and its derivatives. We will explore its synthesis, structural modifications, and the resulting impact on biological activity, providing a foundation for the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Building Block

This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a methanamine group at the 2-position. This unique arrangement of functional groups provides a versatile platform for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.[1]

Core Structure and Physicochemical Properties:

The pyridine core is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5] The bromine atom at the 4-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions.[6][7] Simultaneously, the aminomethyl group at the 2-position offers a site for further derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.[1]

Synthesis of 2,4-Substituted Pyridine Scaffolds

The synthesis of this compound and its analogs often begins with commercially available substituted pyridines. The strategic introduction of the bromo and aminomethyl functionalities is crucial. While specific multi-step syntheses can be proprietary, general routes can be extrapolated from established organic chemistry principles. For instance, a common precursor is 2-amino-4-bromopyridine, which can be synthesized from materials like 4-bromopyridine hydrochloride.[8][9]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the this compound core.

Caption: Conceptual workflow for synthesis and derivatization.

Structural Analogs and Derivative Design

The true utility of the this compound scaffold lies in its potential for derivatization to explore structure-activity relationships (SAR).[6][10]

Modifications at the 4-Position (C4)

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl groups.[6]

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing phenyl, pyridyl, or other aromatic systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

These modifications significantly impact the molecule's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.

Modifications of the Aminomethyl Group

The primary amine of the methanamine group is a versatile site for modification:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can alter solubility and introduce new hydrogen bond donors/acceptors.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, modifying the basicity and lipophilicity of the molecule.

-

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Representative Structural Analogs

The table below summarizes key structural modifications and their rationale in drug design.

| Modification Site | Reaction Type | Introduced Moiety | Potential Therapeutic Application | Rationale |

| C4-Position | Suzuki Coupling | Phenyl, Thienyl, Furyl | Anticancer (Topoisomerase I Inhibition) | Exploring SAR by introducing various aryl groups to modulate target binding.[10] |

| C4-Position | Nucleophilic Substitution | Substituted Amines | General Drug Discovery | The 4-halo substituent is prone to displacement by amines. |

| Aminomethyl Group | N-Acylation | Acetamide | General Drug Discovery | Modulates polarity and hydrogen bonding potential. |

| Aminomethyl Group | N-Alkylation | Methyl, Ethyl groups | General Drug Discovery | Alters basicity and lipophilicity, affecting cell permeability and target interaction. |

| Pyridine Ring | Additional Substitution | Methyl, Chloro groups | General Drug Discovery | Fine-tunes electronic properties and steric profile of the core scaffold.[6] |

Biological Activities and Therapeutic Potential

Pyridine derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[5][11][12] The specific activity of a this compound derivative is highly dependent on the nature of its substituents.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate specific structural features with biological outcomes.[5][10] For example, in a series of 2,4,6-trisubstituted pyridine derivatives, the presence of a 2-thienyl-4-furylpyridine skeleton was found to be important for topoisomerase I inhibitory activity, a key target in cancer therapy.[10] Similarly, for other pyridine-based compounds, the introduction of hydroxyl and N,N-dimethylamino groups at the para-position of a phenyl ring attached to the core was beneficial for anti-inflammatory activity.[11]

The following diagram illustrates the general principle of how a synthesized derivative (an inhibitor) might interact with a biological target, such as a kinase, to block its downstream signaling.

Caption: Kinase inhibition by a pyridine derivative.

Key Experimental Protocols

The following protocols are representative examples of common derivatization reactions performed on pyridine scaffolds. Researchers should always conduct their own risk assessment and optimization.

Protocol 1: Suzuki Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a bromopyridine derivative with an arylboronic acid.

Materials:

-

This compound derivative

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₃PO₄ or Na₂CO₃ (2.0 equivalents)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, and base (K₃PO₄ or Na₂CO₃).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the new C-C bond. The base is required to activate the boronic acid for the transmetalation step.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol outlines a standard procedure for the acylation of the primary amine.

Materials:

-

This compound derivative

-

Acyl chloride or Acetic anhydride (1.2 equivalents)

-

Tertiary amine base (e.g., Triethylamine, 1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the this compound derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base, followed by the dropwise addition of the acyl chloride or anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

Causality: The tertiary amine base acts as a scavenger for the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

Conclusion and Future Outlook

This compound and its analogs represent a promising and versatile scaffold in modern drug discovery. The strategic positioning of its functional groups allows for extensive chemical exploration through well-established synthetic methodologies. The diverse biological activities reported for pyridine-containing molecules, ranging from kinase inhibition to antimicrobial effects, underscore the potential of this core structure.[5][6][12] Future research will likely focus on leveraging this scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet needs in areas such as oncology, infectious diseases, and neurodegenerative disorders.[8][13]

References

-

Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-Amino-4-bromopyridine: Your Gateway to Novel Pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. (2016). Arabian Journal of Chemistry. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

-

(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). ResearchGate. Retrieved from [Link]

-

This compound (C007B-048239). (n.d.). Cenmed Enterprises. Retrieved from [Link]

-

The Strategic Importance of this compound in Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(4-Bromopyridin-3-YL)methanamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cenmed.com [cenmed.com]

- 3. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 865156-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Bromopyridin-2-YL)methanamine

This guide provides an in-depth analysis of the safety protocols and handling precautions for (4-Bromopyridin-2-YL)methanamine, a pivotal building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural lists to instill a culture of safety grounded in scientific rationale. By understanding the "why" behind each precaution, we empower laboratory personnel to not only adhere to safety standards but also to cultivate an intuitive sense of risk mitigation when working with this and similar chemical entities.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound, while a valuable synthetic intermediate, possesses a distinct hazard profile that necessitates careful consideration. The primary risks associated with this compound are significant irritation to the skin and eyes, potential for respiratory tract irritation, and harm if swallowed.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

The causality behind these classifications lies in the chemical's structure. The pyridine ring, a common motif in bioactive molecules, can interact with biological macromolecules, while the bromine atom and the aminomethyl group contribute to its reactivity and potential to cause irritation.

Quantitative Data Summary

For a quick reference, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [2][6][7] |

| Molecular Weight | 187.04 g/mol | [2][6][7] |

| CAS Number | 865156-50-9 | [1][2][8] |

| Appearance | Not explicitly stated, but likely a solid | |

| Purity | ≥95% | [1] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a robust system of engineering controls and appropriate PPE. The principle here is to minimize exposure through a hierarchy of controls, with engineering controls being the first line of defense and PPE as the essential final barrier.

Engineering Controls: Isolating the Hazard

All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[9] This is non-negotiable. The fume hood's primary function is to draw away airborne particles and vapors, preventing inhalation, which is a primary route of exposure that can lead to respiratory irritation.[10] The volatile nature of many pyridine derivatives underscores the importance of this control.[9] Ensure that the fume hood has a recent certification and that the sash is kept at the lowest practical height during manipulations.

An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[4][11] In the event of an accidental splash, immediate and copious flushing of the affected area is critical to minimizing injury.[4][11]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be deliberate and based on a thorough risk assessment. For this compound, the following are mandatory:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9][12] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash risk.[12][13]

-

Hand Protection: The choice of gloves is critical. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives, as they offer good chemical resistance.[9][10][13] Latex gloves are not suitable and should be avoided.[9] Always inspect gloves for any signs of degradation or punctures before use.[12][13] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[12]

-

Protective Clothing: A full-length, buttoned lab coat is essential to protect against skin contact.[9][10] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Figure 1: A decision-making workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs): A Blueprint for Safety

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

Weighing and Transferring the Solid Compound

This protocol is designed to prevent the generation of dust and minimize the risk of inhalation and skin contact.

-

Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Tare the Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

-

Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid to the tared vessel. Avoid any rapid movements that could create dust.

-

Closure and Cleaning: Securely close the stock container.[9] Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol) in the fume hood, wiping it with a disposable towel that is then placed in a designated hazardous waste bag.

-

Dissolution: If the next step is dissolution, add the solvent to the weighing vessel slowly and with gentle swirling to avoid splashing.

Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous reactions.

-

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12][14] Long-term storage at 2-8°C is recommended.[4] The storage area should be clearly labeled and secured against unauthorized access.[14]

-

Incompatible Materials: Keep this compound away from strong oxidizing agents.[4] Pyridine and its derivatives can react vigorously with such materials.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

-

Inhalation: Move the affected person to fresh air.[4][5][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][5][12] Seek immediate medical attention.[4][5][12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][12] Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][12] Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5][12] Never give anything by mouth to an unconscious person.[4][5][12] Seek immediate medical attention.[4][5]

In all cases of exposure, it is crucial to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[4][5][12]

Accidental Release Measures

A calm and methodical approach is necessary when dealing with spills.

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[12] Alert nearby colleagues and the laboratory supervisor.

-

Ventilate: Ensure the area is well-ventilated, but do not position yourself in the direct path of the fumes.[12]

-

Containment (for minor spills): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4][10]

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[13]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][12]

The following flowchart outlines the general response to a chemical spill.

Figure 2: A generalized workflow for responding to a chemical spill.

Fire-Fighting Measures

While not classified as highly flammable, appropriate precautions should be taken.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[4][5][12][15]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4][15]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[4]

-

Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not discharge to sewer systems.[12]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent application of the precautions outlined in this guide. By integrating these principles into daily laboratory practice, we can foster a safety culture that protects researchers and advances scientific discovery.

References

- 1. 865156-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. cenmed.com [cenmed.com]

- 3. chemical-label.com [chemical-label.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 865156-50-9 [chemicalbook.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. benchchem.com [benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying (4-Bromopyridin-2-YL)methanamine for Drug Discovery

Abstract

(4-Bromopyridin-2-YL)methanamine is a versatile heterocyclic building block crucial for the synthesis of complex, biologically active molecules in pharmaceutical and agrochemical research.[1][2] Its strategic importance lies in a unique combination of a pyridine core, a reactive bromine substituent for cross-coupling reactions, and a primary amine for further derivatization.[1] The reliability of research and development outcomes is directly contingent on the quality and purity of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and supply chain professionals to navigate the commercial supplier landscape for this compound (CAS No. 865156-50-9) and to implement a robust incoming quality control (QC) program.

The Strategic Importance of High-Purity Starting Materials

In drug discovery, the integrity of each chemical reagent is paramount. The use of suboptimal starting materials can lead to failed reactions, introduction of unknown impurities, and ultimately, irreproducible biological data, costing significant time and resources. Quality control is therefore not merely a procedural formality but a foundational component of sound scientific practice.[3][4] It ensures that from the initial raw materials to the final product, every component meets stringent standards for identity, purity, and stability.[4][5]

This compound, with its specific functional groups, is designed for precise synthetic transformations.[1] The bromine atom facilitates metal-catalyzed cross-coupling reactions, while the aminomethyl group is a key point for building molecular complexity.[1] The presence of residual starting materials, side-products from its own synthesis (e.g., isomers or debrominated species), or inorganic salts can inhibit or alter the course of these reactions, making rigorous quality assessment essential.

The Commercial Supplier Landscape

A wide range of chemical suppliers offer this compound, from large-scale manufacturers to specialized distributors. It is critical to select suppliers who are transparent, provide comprehensive analytical data, and have a strong quality management system.[6] When evaluating suppliers, prioritize those who readily provide batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[6]

Below is a comparative table of several commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Stated Purity | Available Quantities | Region |

| Apollo Scientific | 865156-50-9 | 95% | 1g | UK/US[7] |

| BLD Pharm | 865156-50-9 | N/A (Requires Inquiry) | Gram to Kilogram Scale | Global[8] |

| Cenmed Enterprises | 865156-50-9 | 95% | 50mg | US[9] |

| Parchem | 1779128-18-5 (HCl salt) | N/A (Requires Inquiry) | Bulk Quantities | US[10] |

| Ark Pharma Scientific | 1001414-95-4 (HCl salt) | N/A (Requires Inquiry) | Gram Scale | Global[11] |

| Chemical-Suppliers.com | N/A (Aggregator) | Varies by Supplier | Varies by Supplier | Global[12] |

Note: This table is not an exhaustive list but represents a sample of available suppliers. Purity data is as stated on the supplier's public-facing materials and should be independently verified.

A Practical Protocol for Incoming Quality Control

Upon receipt of a new batch of this compound, a systematic QC process should be initiated. This process validates the supplier's CoA and ensures the material is fit for its intended purpose.

Step 1: Documentation Review and Physical Inspection

-

Verify Documentation: Cross-reference the supplier's label, packing slip, and CoA to ensure consistency in product name, CAS number, batch number, and quantity.

-

Review CoA: Examine the CoA for the tests performed (e.g., NMR, LC-MS, Purity by HPLC), the specifications, and the results for the specific batch.

-

Physical Inspection: Visually inspect the material. It should be a solid, typically off-white to light yellow.[2] Note any discoloration, clumps, or foreign matter, which could indicate degradation or contamination.

Step 2: Analytical Verification

Independent analytical testing is the cornerstone of a robust QC program.[5] The following tests are recommended to confirm the identity and purity of this compound.

A. Identity Confirmation by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and identify any major organic impurities. The electronic nature of substituents significantly influences the chemical shifts of the pyridine ring protons.[13]

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the material in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

Pyridine Ring Protons (3H): Expect signals in the aromatic region, typically between 7.0 and 8.5 ppm. The bromine atom and aminomethyl group will influence the precise shifts and coupling patterns. The proton between the two substituents (at C3) will likely be a doublet, the proton next to the bromine (at C5) a doublet of doublets, and the proton next to the nitrogen (at C6) a doublet.

-

Methylene Protons (-CH₂NH₂): A singlet or a broadened signal around 3.8-4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent, typically between 1.5-3.0 ppm.

-

-

-

Interpretation: The obtained spectrum should match the expected structure. Pay close attention to the integration values of the signals. The presence of unexpected signals may indicate impurities, which should be investigated further.[14]

B. Purity Assessment by LC-MS

-